molecular formula C12H15NO2 B14139418 Dipropionylaniline CAS No. 33278-12-5

Dipropionylaniline

Cat. No.: B14139418
CAS No.: 33278-12-5
M. Wt: 205.25 g/mol
InChI Key: FDQIKAPLXWTHCN-UHFFFAOYSA-N
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Description

Dipropionylaniline (C₁₂H₁₅NO₂) is an aromatic amine derivative characterized by an aniline core substituted with two propionyl groups. Such derivatives are often explored for applications in polymer chemistry, pharmaceuticals, and agrochemicals, though specific studies on this compound remain sparse in the referenced literature.

Properties

CAS No.

33278-12-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-phenyl-N-propanoylpropanamide

InChI

InChI=1S/C12H15NO2/c1-3-11(14)13(12(15)4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

FDQIKAPLXWTHCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropionylaniline can be synthesized through the acylation of aniline with propionyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{CH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{COCH}_2\text{CH}_3)_2 + 2 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Dipropionylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve selective substitution.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Dipropionylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropionylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and derivative of this compound being studied.

Comparison with Similar Compounds

Structural Comparisons

Dipropionylaniline belongs to the broader class of aniline derivatives. Key structural analogs include:

  • Dimethylaniline (C₈H₁₁N) : Features two methyl groups attached to the aniline nitrogen. Unlike this compound’s ester substituents, methyl groups confer greater hydrophobicity and reduced reactivity toward nucleophiles .
  • Diphenylamine (C₁₂H₁₁N) : Contains two phenyl groups bonded to the nitrogen. This structure enhances resonance stabilization, increasing thermal stability compared to aliphatic-substituted analogs like this compound .

Table 1: Structural and Functional Group Comparison

Compound Core Structure Functional Groups Key Structural Features
This compound Aniline Two propionyl esters Polar ester groups; moderate steric bulk
Dimethylaniline Aniline Two methyl groups Hydrophobic; electron-donating
Diphenylamine Aniline Two phenyl groups Aromatic resonance stabilization
Reactivity and Stability
  • This compound : The propionyl ester groups may render it susceptible to hydrolysis under acidic or basic conditions, though specific reactivity data are absent in the provided evidence.
  • Dimethylaniline : Reacts explosively with oxidizing agents (e.g., peroxides, chlorates) and metals, releasing flammable hydrogen gas . This contrasts with this compound, where ester groups likely reduce direct metal reactivity.
  • Diphenylamine : Exhibits stability under standard conditions due to aromatic conjugation, but undergoes nitration or sulfonation in strong acidic environments .

Table 2: Reactivity Profiles

Compound Key Reactivity Risks Compatibility Concerns
This compound Potential ester hydrolysis Likely incompatible with strong acids/bases
Dimethylaniline Explosive with oxidizers; H₂ release with metals Avoid peroxides, acids, metals
Diphenylamine Stable but reactive in strong acids Compatible with non-oxidizing environments

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